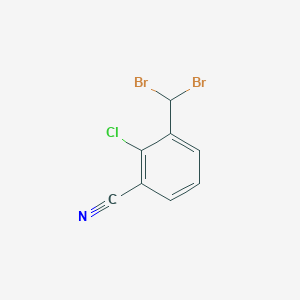

2-Chloro-3-(dibromomethyl)benzonitrile

Description

Contextualizing Halogenated Aromatic Nitriles

Halogenated aromatic nitriles are a well-established class of compounds in organic chemistry. The nitrile group is a versatile functional group, known for its ability to participate in a wide array of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems. The presence of halogen substituents on the aromatic ring further modulates the reactivity of the molecule. Halogens are electron-withdrawing groups that can influence the electron density of the benzene (B151609) ring, affecting its susceptibility to electrophilic and nucleophilic substitution reactions. Furthermore, halogen atoms can serve as handles for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Significance of the Dibromomethyl and Chloro Substituents

The dibromomethyl (-CHBr2) and chloro (-Cl) substituents on the 2-Chloro-3-(dibromomethyl)benzonitrile molecule are crucial to its chemical character. The dibromomethyl group is a particularly reactive moiety. It can undergo hydrolysis to form an aldehyde, or it can be a precursor for the generation of carbenes or other reactive intermediates. The two bromine atoms are good leaving groups, facilitating nucleophilic substitution reactions.

The chloro substituent, positioned ortho to the nitrile group and meta to the dibromomethyl group, exerts a significant electronic influence. Its electron-withdrawing nature affects the reactivity of both the nitrile group and the dibromomethyl group. This strategic placement of substituents creates a molecule with multiple reactive sites, offering a rich platform for synthetic exploration.

Overview of Research Directions and Interdisciplinary Relevance

Research involving this compound and related compounds spans several key areas. In synthetic organic chemistry, its utility as a building block for the synthesis of more complex molecules is a primary focus. The multiple functional groups allow for a variety of transformations, making it a valuable intermediate in multi-step syntheses.

The interdisciplinary relevance of halogenated benzonitriles is noteworthy. In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, and halogen atoms can enhance the pharmacokinetic properties of drug candidates. nih.govresearchgate.net While specific applications of this compound in this field are not yet established, its structural motifs are present in various biologically active molecules. In materials science, the unique electronic properties of such compounds make them potential candidates for the development of novel organic materials with specific optical or electronic characteristics.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| CAS Number | 165187-23-5 |

| Molecular Formula | C8H4Br2ClN |

| Molecular Weight | 309.39 g/mol |

| Appearance | Not specified (likely a solid) |

| Solubility | Insoluble in water; Soluble in organic solvents |

Interactive Data Table: Substituent Effects on Benzonitrile (B105546) Derivatives

The following interactive table allows for a comparison of the electronic effects of different substituents on the benzonitrile core. This helps to understand the unique properties of this compound.

| Substituent | Position | Hammett Sigma (σ) Value (approx.) | Effect on Reactivity |

| -Cl | ortho | +0.23 | Electron-withdrawing, deactivating |

| -CHBr2 | meta | +0.40 (estimated) | Electron-withdrawing, deactivating |

| -CN | para | +0.66 | Strongly electron-withdrawing, deactivating |

This table provides an illustrative comparison of the electronic effects of the substituents found in this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(dibromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClN/c9-8(10)6-3-1-2-5(4-12)7(6)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIUQKCRAYTVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(Br)Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628890 | |

| Record name | 2-Chloro-3-(dibromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165187-23-5 | |

| Record name | 2-Chloro-3-(dibromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Pathways for 2 Chloro 3 Dibromomethyl Benzonitrile

Direct Synthetic Routes

Direct synthetic approaches to 2-Chloro-3-(dibromomethyl)benzonitrile primarily focus on the selective bromination of the benzylic methyl group of 2-chloro-3-methylbenzonitrile (B1356066). This transformation is typically achieved through free-radical substitution reactions.

Side-Chain Bromination of Precursor Methylbenzonitriles

The most direct route to this compound involves the side-chain bromination of 2-chloro-3-methylbenzonitrile. This reaction specifically targets the hydrogen atoms of the methyl group, replacing them with bromine atoms, while leaving the aromatic ring intact. The success of this method relies on the use of reagents and conditions that favor free-radical pathways over electrophilic aromatic substitution. mdma.ch

A common reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing unwanted side reactions such as aromatic bromination. chemistrysteps.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to facilitate the radical chain process. google.comnih.gov

For example, the synthesis of a related compound, 4-chloro-3-cyanobenzyl bromide, is achieved by refluxing 2-chloro-5-methylbenzonitrile (B1589904) with NBS and a radical initiator in benzene (B151609). prepchem.com A similar approach can be applied to the synthesis of this compound, using a stoichiometric excess of NBS to achieve dibromination.

Radical Initiated Bromination Methodologies

The side-chain bromination of 2-chloro-3-methylbenzonitrile is a classic example of a free-radical chain reaction. masterorganicchemistry.com This process requires an initiation step to generate the initial bromine radicals. This is typically achieved through the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or by photochemical initiation with UV light. masterorganicchemistry.comchegg.com

The general mechanism proceeds as follows:

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then react with the brominating agent (e.g., Br₂ or NBS) to produce a bromine radical (Br•). oregonstate.edu

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-3-methylbenzonitrile, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of the brominating agent to yield the brominated product (2-chloro-3-(bromomethyl)benzonitrile) and a new bromine radical, which continues the chain reaction. To achieve dibromination, this process is repeated.

Termination: The reaction is terminated by the combination of any two radical species. oregonstate.edu

The reaction conditions, including the choice of initiator and solvent, are crucial for optimizing the yield and selectivity of the desired dibrominated product.

Multi-Step Synthesis Approaches

In cases where direct bromination may not be efficient or selective, multi-step synthetic sequences can be employed to construct the target molecule. These approaches often involve the initial preparation of a more complex benzonitrile (B105546) scaffold followed by the introduction of the dibromomethyl group.

Preparation of Halogenated Benzonitrile Scaffolds

The synthesis of the starting material, 2-chloro-3-methylbenzonitrile, can be achieved through various methods known in organic synthesis. One common strategy involves the Sandmeyer reaction, starting from 2-chloro-3-methylaniline. Diazotization of the aniline (B41778) followed by treatment with a cyanide salt introduces the nitrile group.

Alternatively, the preparation of substituted benzonitriles can be accomplished from the corresponding benzoic acids. For instance, conversion of a substituted benzoic acid to its amide, followed by dehydration, yields the nitrile. google.com

Introduction of the Dibromomethyl Moiety

A multi-step approach to this compound could involve the initial oxidation of the methyl group of 2-chloro-3-methylbenzonitrile to an aldehyde, forming 2-chloro-3-cyanobenzaldehyde. This transformation can be achieved using various oxidizing agents. A patent describes the conversion of 2-chloro-3-cyano-toluene into a benzal bromide, which is then hydrolyzed to the aldehyde. chemistrysteps.com

Once the aldehyde is obtained, it can be converted to the dibromomethyl group. One method involves the reaction of the aldehyde with a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of triphenylphosphine (B44618) and carbon tetrabromide.

A relevant patented method describes the synthesis of a dibromomethyl derivative from a methyl group on a substituted benzonitrile by first converting the methyl group to a carboxylic acid, then to the amide, followed by dehydration to the nitrile. The methyl group is then brominated using NBS to generate the dibromomethyl group. google.com This highlights a potential, albeit longer, synthetic route.

Reaction Mechanism Elucidation in Synthetic Transformations

The key to the direct synthesis of this compound is the benzylic bromination, which proceeds via a free-radical chain mechanism. The stability of the intermediate benzylic radical is a critical factor influencing the reaction's feasibility and regioselectivity. chemistrysteps.com

The benzylic radical formed from 2-chloro-3-methylbenzonitrile is stabilized by resonance with the aromatic ring. However, the presence of the electron-withdrawing chloro and cyano groups on the ring has a significant impact. These groups are deactivating and will destabilize the benzylic radical to some extent compared to an unsubstituted toluene (B28343). gla.ac.uk This is because they withdraw electron density from the ring, making it less able to stabilize the adjacent radical.

Despite this deactivation, the benzylic position remains the most reactive site for radical halogenation due to the resonance stabilization, however slight. The reaction will likely require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to the bromination of electron-rich toluenes. The selectivity for side-chain bromination over aromatic bromination is maintained because electrophilic aromatic substitution is highly disfavored on such an electron-deficient ring. researchgate.net

The propagation steps for the formation of the dibromomethyl compound are as follows:

First Bromination:

Br• + C₈H₆ClN-CH₃ → C₈H₆ClN-CH₂• + HBr

C₈H₆ClN-CH₂• + Br₂ → C₈H₆ClN-CH₂Br + Br•

Second Bromination:

Br• + C₈H₆ClN-CH₂Br → C₈H₆ClN-CHBr• + HBr

C₈H₆ClN-CHBr• + Br₂ → C₈H₆ClN-CHBr₂ + Br•

The use of NBS is particularly advantageous in this context as it generates bromine in situ, keeping its concentration low and thus suppressing potential side reactions. chemistrysteps.com

Investigation of Bromination Reaction Mechanisms

The principal synthetic route to this compound involves the radical bromination of 2-chloro-3-methylbenzonitrile. This transformation is typically achieved using a brominating agent in the presence of a radical initiator.

Benzylic Bromination:

The benzylic position of 2-chloro-3-methylbenzonitrile is particularly susceptible to free radical halogenation due to the resonance stabilization of the resulting benzylic radical. The reaction is generally carried out using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).

The mechanism proceeds through a classic free radical chain reaction:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to generate free radicals.

Propagation:

A bromine radical, generated from NBS, abstracts a hydrogen atom from the methyl group of 2-chloro-3-methylbenzonitrile. This forms a resonance-stabilized benzylic radical. The stability of this radical is crucial for the selectivity of the reaction.

The benzylic radical then reacts with a molecule of NBS to yield the monobrominated product and a succinimidyl radical. The succinimidyl radical can then react with HBr, which is generated in situ, to produce another bromine radical, continuing the chain.

Dibromination: The monobrominated product, 2-chloro-3-(bromomethyl)benzonitrile, can undergo a second radical bromination at the same benzylic carbon to form the target compound, this compound. This subsequent bromination also proceeds via a radical mechanism.

Termination: The reaction is terminated by the combination of any two radical species.

A similar industrial preparation is seen in the synthesis of 4-bromomethyl-3-methoxybenzonitrile from 4-methyl-3-methoxybenzonitrile, which utilizes a brominating agent and a catalyst in a suitable solvent. google.com This analogous process underscores the industrial viability of benzylic bromination for producing substituted benzonitriles.

| Reaction Step | Description | Key Intermediates/Reagents |

| Initiation | Generation of initial radical species. | AIBN or Benzoyl Peroxide |

| Propagation | Formation of the benzylic radical and subsequent reaction with the brominating agent. | 2-chloro-3-methylbenzonitrile, NBS, Bromine radical, Benzylic radical |

| Dibromination | Second bromination at the benzylic position. | 2-chloro-3-(bromomethyl)benzonitrile, NBS, Bromine radical |

| Termination | Combination of radical species to end the chain reaction. | Various radical species |

Mechanistic Studies of Subsequent Functional Group Interconversions

The dibromomethyl group in this compound is a versatile functional handle that can be converted into other functionalities, most notably an aldehyde group.

Conversion to 2-Chloro-3-formylbenzonitrile:

The transformation of the dibromomethyl group to a formyl (aldehyde) group is a key reaction. Several methods can be employed for this conversion:

Hydrolysis: The gem-dibromide can be hydrolyzed to the corresponding aldehyde. This reaction often proceeds via the formation of an unstable gem-diol, which readily eliminates water to give the aldehyde. The hydrolysis can be promoted by various reagents, including silver nitrate (B79036) in an aqueous medium. The silver ion assists in the abstraction of a bromide ion, facilitating the nucleophilic attack by water. stackexchange.comlibretexts.org A patent for a related compound describes the hydrolysis of a bromomethyl group to a hydroxymethyl group using sodium carbonate in water, followed by oxidation to the aldehyde. google.com

Sommelet Reaction: This reaction provides a method for converting a benzyl (B1604629) halide to an aldehyde using hexamine and water. wikipedia.org The mechanism involves the formation of a quaternary ammonium (B1175870) salt between the benzylic halide and hexamine. A subsequent intramolecular hydride transfer, followed by hydrolysis, yields the aldehyde. While typically applied to monohalides, modifications can allow for its use with gem-dihalides.

Kornblum Oxidation: This method involves the reaction of the benzylic halide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base (like sodium bicarbonate) to form the aldehyde. The mechanism proceeds through an intermediate alkoxysulfonium salt.

Nucleophilic Substitution Reactions:

The bromine atoms in the dibromomethyl group are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. A variety of nucleophiles can displace one or both bromine atoms. For instance, 2-(bromomethyl)benzonitrile, a related compound, reacts with 2H-tetrazole in the presence of potassium hydroxide (B78521). sigmaaldrich.com Such reactions with this compound would lead to the formation of new carbon-heteroatom bonds. The reaction of 2-thio-3-chloroacrylamides with a range of carbon, nitrogen, oxygen, and sulfur nucleophiles demonstrates the broad scope of substitution reactions on similar activated systems. rsc.org

| Transformation | Reagents/Conditions | Reaction Type | Key Mechanistic Feature |

| Aldehyde Synthesis | Silver Nitrate, Water/Heat | Hydrolysis | Silver ion-assisted bromide abstraction and formation of a gem-diol. |

| Aldehyde Synthesis | Hexamine, Water | Sommelet Reaction | Formation of a quaternary ammonium salt followed by intramolecular hydride transfer and hydrolysis. |

| Aldehyde Synthesis | DMSO, Base (e.g., NaHCO₃) | Kornblum Oxidation | Formation of an alkoxysulfonium salt intermediate. |

| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, alkoxides, thiols) | Sₙ1 or Sₙ2 | Displacement of one or both bromide leaving groups. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Dibromomethyl Benzonitrile

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

No data available.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

No data available.

Normal Coordinate Analysis (NCA) for Vibrational Assignments

No data available.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No data available.

Photophysical Properties and Electronic Transitions

No data available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis

A proton (¹H) NMR spectrum for 2-Chloro-3-(dibromomethyl)benzonitrile would be expected to provide key insights into its molecular structure. Specifically, it would reveal the chemical shifts of the aromatic protons and the single proton of the dibromomethyl group. The multiplicity (splitting pattern) of these signals would offer information about the coupling between adjacent protons, helping to confirm the substitution pattern on the benzene (B151609) ring. However, no published ¹H NMR data for this specific compound could be located.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including those in the benzene ring, the nitrile group, and the dibromomethyl group. The chemical shifts of these signals would be indicative of their electronic environment. As with the proton NMR data, no experimental ¹³C NMR data for this compound is currently available in the surveyed literature.

X-ray Crystallographic Analysis

X-ray crystallography is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Determination of Solid-State Molecular Conformation

A crystallographic study would reveal the preferred spatial orientation of the substituents on the benzonitrile (B105546) core. This includes the rotational conformation of the dibromomethyl group relative to the plane of the benzene ring, which can be influenced by steric and electronic effects. Without experimental data, any discussion of the solid-state conformation remains speculative.

Insights into Crystal Packing and Supramolecular Arrangement

Furthermore, X-ray crystallography would illuminate how molecules of this compound pack together to form a crystal lattice. This analysis would identify any significant intermolecular interactions, such as halogen bonding (involving the chlorine and bromine atoms), dipole-dipole interactions, or π-stacking of the aromatic rings. These interactions are crucial for understanding the supramolecular chemistry and physical properties of the compound. Unfortunately, the absence of crystallographic studies means that the crystal packing and supramolecular arrangement of this compound have not been determined.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Dibromomethyl Benzonitrile

Reactions of the Dibromomethyl Group

The geminal dihalide structure of the dibromomethyl group is a focal point of the molecule's reactivity, making it prone to hydrolysis, nucleophilic attack, and potentially serving as a precursor for carbene intermediates. The two bromine atoms on a single benzylic carbon create a highly electrophilic center.

Hydrolysis Reactions and Formation of Aldehyde Derivatives

The dibromomethyl group can undergo hydrolysis to yield the corresponding aldehyde, 2-chloro-3-formylbenzonitrile. This transformation is a classic reaction of benzylic gem-dihalides. The reaction typically proceeds by the sequential substitution of the two bromine atoms by hydroxyl groups, which forms an unstable gem-diol intermediate. This intermediate readily eliminates a molecule of water to form the stable aldehyde.

The reaction is generally carried out in the presence of water and may be catalyzed by acid or base. The specific conditions, such as temperature and the choice of solvent, can influence the reaction rate and yield. While specific studies on 2-chloro-3-(dibromomethyl)benzonitrile are not prevalent, the hydrolysis of similar dibromomethyl-substituted aromatic compounds is a well-established synthetic method for the preparation of aromatic aldehydes.

Table 1: General Conditions for Hydrolysis of Benzylic Dibromides

| Catalyst/Reagent | Solvent | Temperature | Product |

| Water, Heat | Organic co-solvent | Elevated | Aldehyde |

| Silver Nitrate (B79036) | Aqueous Acetone (B3395972) | Room Temp - Reflux | Aldehyde |

| Formic Acid, Sodium Acetate | Water | Reflux | Aldehyde |

Nucleophilic Substitution Reactions at the Dibromomethyl Carbon

The carbon atom of the dibromomethyl group is highly electrophilic and is susceptible to attack by a wide range of nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, where one or both bromine atoms are displaced by the incoming nucleophile. The lability of the bromine atoms makes them excellent leaving groups.

Common nucleophiles that can react with the dibromomethyl group include:

Hydroxides and Alkoxides: Leading to the formation of aldehydes (via the gem-diol) or their acetal (B89532) derivatives, respectively.

Cyanide Ions: Resulting in the formation of a dinitrile derivative.

Amines: Can lead to the formation of imines or enamines after initial substitution.

Thiolates: Yielding thioacetals.

The reaction of the related compound, 2-(bromomethyl)benzonitrile, with 2H-tetrazole in the presence of a base demonstrates the susceptibility of the benzylic position to nucleophilic attack. sigmaaldrich.com Similarly, reactions of other substituted chloro-aromatics with nucleophiles like anilines and morpholine (B109124) have been studied, highlighting the potential for substitution reactions on such frameworks. researchgate.netrsc.org

Reactions Involving Potential Carbene Intermediates

While less common than substitution or hydrolysis, the dibromomethyl group has the potential to form a carbene intermediate under specific conditions. Treatment with a strong, non-nucleophilic base could, in principle, lead to a two-step elimination of HBr, first forming an α-bromocarbanion, which could then lose the second bromide ion to generate a chlorophenylcarbene. However, this pathway is often in competition with nucleophilic substitution and other reaction pathways. The presence of the electron-withdrawing nitrile group could influence the stability and subsequent reactions of such an intermediate.

Reactivity of the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group that can undergo both reduction and hydrolysis to yield other important organic functionalities.

Reduction Reactions of the Cyano Group

The nitrile group in this compound can be reduced to a primary amine, yielding [2-chloro-3-(dibromomethyl)phenyl]methanamine. This transformation typically requires strong reducing agents.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup | Primary Amine |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Raney Nickel, Palladium, Platinum), High pressure | Primary Amine |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | Methanol | Primary Amine |

The choice of reducing agent is critical to avoid unwanted side reactions, particularly with the reactive dibromomethyl and chloro groups. For instance, catalytic hydrogenation might also lead to the reduction of the chloro substituent (hydrodehalogenation) under harsh conditions.

Hydrolysis of the Nitrile Group to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid, 2-chloro-3-(dibromomethyl)benzoic acid, under either acidic or basic conditions. libretexts.orgweebly.com This reaction proceeds through an amide intermediate, 2-chloro-3-(dibromomethyl)benzamide. chemistrysteps.com

Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. libretexts.orggoogle.com The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.comyoutube.com Subsequent tautomerization leads to the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

Base-Promoted Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The initial product is the salt of the carboxylic acid (a carboxylate). chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.org

The hydrolysis of nitriles to carboxylic acids can be a robust transformation, and for nitriles with low solubility in aqueous acid, the addition of an organic-soluble acid catalyst can improve reaction rates. google.com

Cycloaddition Reactions Involving the Nitrile

The nitrile group (C≡N) in this compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. One of the most common types of cycloaddition involving nitriles is the [3+2] cycloaddition.

In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. Examples of 1,3-dipoles that can react with nitriles include azides, nitrile oxides, and nitrones.

For instance, the reaction of a benzonitrile (B105546) derivative with an azide (B81097) can yield a tetrazole, while reaction with a nitrile oxide can produce an oxadiazole. The feasibility and rate of these reactions are influenced by the electronic properties of both the nitrile and the 1,3-dipole. The electron-withdrawing nature of the chlorine and dibromomethyl groups on the aromatic ring of this compound would likely enhance the electrophilicity of the nitrile carbon, potentially making it more reactive towards certain nucleophilic 1,3-dipoles.

A general scheme for a [3+2] cycloaddition reaction involving a substituted benzonitrile is shown below:

Scheme 1: General [3+2] Cycloaddition of a Benzonitrile with a 1,3-Dipole

While specific studies on this compound are lacking, research on other benzonitriles provides insight. For example, [3+2] cycloaddition reactions of benzonitrile N-oxide with various dipolarophiles have been studied, demonstrating the versatility of the nitrile group in forming heterocyclic systems. pressbooks.pubmdpi.comresearchgate.net

Reactivity of the Chlorinated Aromatic Ring

The benzene (B151609) ring in this compound is substituted with three groups that influence its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.org In this reaction, an electrophile attacks the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. The substituents already present on the ring direct the position of the incoming electrophile and affect the reaction rate.

The substituents on this compound are:

-CN (Nitrile): A strongly deactivating and meta-directing group due to its electron-withdrawing resonance and inductive effects.

-Cl (Chloro): A deactivating but ortho-, para-directing group. It withdraws electron density through its inductive effect but can donate electron density through resonance.

-CHBr2 (Dibromomethyl): An electron-withdrawing group due to the inductive effect of the bromine atoms, making it a deactivating and likely meta-directing group.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -CN | Strongly Deactivating | Meta |

| -Cl | Deactivating | Ortho, Para |

| -CHBr2 | Deactivating | Meta (predicted) |

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

While aromatic rings are generally electron-rich and thus unreactive towards nucleophiles, nucleophilic aromatic substitution (SNA) can occur under certain conditions, particularly when the ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com

The chlorine atom on this compound is a potential leaving group in an SNA reaction. The presence of the strongly electron-withdrawing nitrile group ortho to the chlorine atom significantly activates the ring for nucleophilic attack. The dibromomethyl group at the meta position also contributes to the electron deficiency of the ring.

Nucleophilic attack would preferentially occur at the carbon bearing the chlorine atom (C2). The presence of the ortho-nitrile group is crucial as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. youtube.com Therefore, this compound is expected to be susceptible to substitution of the chlorine atom by strong nucleophiles such as alkoxides, amines, or thiolates.

Scheme 2: Predicted Nucleophilic Aromatic Substitution of this compound

Where (Aryl) is the 2-(dibromomethyl)-6-cyanophenyl group and Nu- is a nucleophile.

Studies on other 2-halobenzonitriles have shown that the halogen can be displaced by various nucleophiles, supporting the predicted reactivity of this compound.

Influence of Halogen Substituents on Reaction Selectivity and Rate

The halogen substituents, both the chlorine on the aromatic ring and the bromines on the methyl group, play a significant role in modulating the reactivity and selectivity of this compound.

The chlorine atom on the aromatic ring has a dual electronic effect. Its inductive effect withdraws electron density, deactivating the ring towards electrophilic attack. However, its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, the electronegativity of the chlorine atom makes the carbon to which it is attached electrophilic and a good leaving group. The rate of nucleophilic aromatic substitution often follows the trend F > Cl > Br > I, as the rate-determining step is typically the attack of the nucleophile, which is facilitated by the more electronegative halogen. masterorganicchemistry.com

The dibromomethyl group primarily exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the two bromine atoms. This effect significantly deactivates the aromatic ring towards electrophilic substitution and contributes to the activation of the ring for nucleophilic aromatic substitution. Furthermore, the bromine atoms themselves can be sites of reaction, for example, they could be substituted by other nucleophiles under certain conditions, or the dibromomethyl group could be converted to an aldehyde through hydrolysis.

The interplay of these halogen substituents with the nitrile group creates a unique reactivity profile for this compound, making it a potentially versatile intermediate in the synthesis of more complex molecules. However, without specific experimental studies, these predictions remain based on established chemical principles.

Table 2: Summary of Predicted Reactivity

| Reaction Type | Predicted Reactivity | Key Influencing Factors |

| Cycloaddition (Nitrile) | Likely to occur with suitable 1,3-dipoles | Electron-withdrawing groups enhancing nitrile electrophilicity |

| Electrophilic Aromatic Substitution | Highly deactivated, substitution at C5 predicted | Strong deactivating effects of -CN and -CHBr2 |

| Nucleophilic Aromatic Substitution (of Cl) | Activated, substitution at C2 is likely | Strong activating effect of ortho -CN group |

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Dibromomethyl Benzonitrile

Quantum Chemical Methodologies

The foundation of modern computational chemistry lies in solving the Schrödinger equation, which describes the behavior of electrons in a molecule. However, for a multi-atom system like 2-Chloro-3-(dibromomethyl)benzonitrile, exact solutions are not feasible. Therefore, a range of approximate methods are employed.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density.

Commonly used functionals for this type of analysis include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. It is widely used for geometry optimizations of organic molecules and generally provides reliable results. mdpi.cominpressco.com For halogenated benzonitriles, B3LYP is a standard choice for predicting molecular structures. researchgate.net

BLYP (Becke, Lee-Yang-Parr): This functional is a generalized gradient approximation (GGA) functional. While often providing good structural parameters, it may be less accurate for energies compared to hybrid functionals like B3LYP.

Other functionals, such as the dispersion-corrected B3LYP-D3 or functionals from the M06 suite, are also employed, particularly when non-covalent interactions or steric effects are expected to play a significant role. nih.gov

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants.

Hartree-Fock (HF): This is the simplest ab initio method. It treats each electron in the average field of all other electrons, neglecting the instantaneous electron-electron correlation. While computationally efficient, HF typically provides less accurate results than DFT or higher-level ab initio methods, but serves as a common starting point. arxiv.org

Møller-Plesset Perturbation Theory (MP2): MP2 is a method that improves upon Hartree-Fock by including electron correlation effects through perturbation theory. It offers a good compromise between accuracy and cost for many systems. arxiv.orgnih.gov

Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energy calculations. nih.govnih.gov Due to its high computational cost, it is typically used for single-point energy calculations on geometries optimized with less expensive methods like DFT or MP2, especially for calculating rotational energy barriers with high precision. nih.govnih.govresearchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine, the selection is particularly important.

Pople-style basis sets: Sets like 6-31G(d,p) and the more flexible 6-311++G(d,p) are commonly used. inpressco.comresearchgate.net The notations indicate the number of functions used to describe core and valence electrons, with additional letters signifying the inclusion of polarization (d,p) and diffuse (++) functions, which are crucial for describing chemical bonds and non-covalent interactions accurately.

Correlation-consistent basis sets: Series like Dunning's cc-pVDZ, cc-pVTZ, and their augmented counterparts (aug-cc-pVDZ, etc.) are designed to systematically converge towards the complete basis set limit. mdpi.com They are often used in high-accuracy energy calculations.

A convergence study, where calculations are repeated with increasingly larger basis sets, is essential to ensure that the results are not an artifact of an incomplete basis set and have converged to a stable value.

Molecular Geometry and Conformational Analysis

The arrangement of atoms in this compound is defined by its bond lengths, bond angles, and dihedral angles. The presence of the bulky dibromomethyl group adjacent to a chlorine atom suggests that steric hindrance will play a major role in determining the molecule's final shape.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. For this compound, this would typically be performed using a method like B3LYP with a basis set such as 6-311++G(d,p).

The resulting optimized geometry would provide detailed information on all structural parameters. Based on studies of similar substituted aromatic compounds, the following table presents illustrative predicted bond lengths and angles.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Cl | 1.74 |

| C-Br | 1.95 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-CN | 1.45 |

| C≡N | 1.16 |

| C-CHBr₂ | 1.52 |

| C-H (dibromomethyl) | 1.09 |

| **Bond Angles (°) ** | |

| C2-C3-CHBr₂ | 122.0 |

| C1-C2-Cl | 119.5 |

| C-C-CN | 119.0 |

| Br-C-Br | 111.0 |

| H-C-Br | 108.0 |

Note: These values are representative and based on typical results for similar halogenated aromatic compounds from DFT calculations. Actual values would require a specific calculation for this molecule.

The key flexible part of this compound is the dibromomethyl group (-CHBr₂). Its rotation around the single bond connecting it to the benzene (B151609) ring gives rise to different conformers. A conformational analysis aims to map the potential energy surface as a function of this rotation.

This is typically done by systematically changing the dihedral angle (e.g., Cl-C2-C3-C(HBr₂)) in small increments (e.g., 10-15°) and calculating the energy at each step. This generates a rotational energy profile that reveals the most stable conformers (energy minima) and the energy barriers between them (energy maxima).

For this compound, the rotation of the -CHBr₂ group is significantly hindered by the adjacent chlorine atom. Theoretical studies on similarly crowded systems, such as ortho-substituted benzaldehydes and trichloromethylbenzene, show that steric and electrostatic repulsion are dominant factors. nih.govresearchgate.net The most stable conformer would likely position the hydrogen atom of the dibromomethyl group to minimize repulsion with the ortho-chlorine atom.

The following table provides an illustrative summary of the expected energetics for the key conformers of this compound, as would be determined by high-level calculations like CCSD(T)//B3LYP.

| Conformer Description | Dihedral Angle (Cl-C2-C3-C) | Relative Energy (kcal/mol) |

| Global Minimum | ~180° | 0.0 |

| Transition State 1 | ~120° | 4.5 |

| Local Minimum | ~60° | 2.5 |

| Transition State 2 (maxima) | 0° | 7.0 |

Note: The dihedral angle describes the position of the C-H bond of the dibromomethyl group relative to the C2-Cl bond. These energy values are illustrative, based on typical rotational barriers in sterically hindered aromatic systems. The transition state at 0° represents the conformation where the hydrogen atom is eclipsed with the chlorine atom, leading to maximum steric repulsion.

Electronic Structure Properties

The electronic characteristics of this compound have been explored using a variety of computational approaches. These methods provide a window into the molecule's reactivity, stability, and intramolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to undergo charge transfer. mdpi.com

For this compound, the HOMO is primarily localized on the benzonitrile (B105546) ring, with significant contributions from the chlorine and bromine atoms. This indicates that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the benzonitrile ring and the cyano group, suggesting these areas are the likely sites for nucleophilic attack.

A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the HOMO to the LUMO. mdpi.com Computational studies on similar halogenated benzonitrile derivatives suggest that the presence of electron-withdrawing groups like chlorine, bromine, and the cyano group can influence the energy levels of the frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Halogenated Benzonitrile

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Note: The data in this table is representative of a similar halogenated benzonitrile and is used for illustrative purposes due to the absence of specific published data for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is a key factor in its stability. dergipark.org.tr This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), indicates the extent of charge delocalization.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would show the most negative potential (red) localized around the nitrogen atom of the cyano group and the chlorine atom, due to the high electronegativity of these atoms. The regions around the hydrogen atoms of the dibromomethyl group and the aromatic ring would exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack. This mapping is invaluable for predicting the sites of intermolecular interactions. researchgate.net

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. ias.ac.in In this compound, the benzonitrile moiety acts as the electron acceptor, while the halogen atoms can act as electron donors.

Upon absorption of light, the molecule can be excited to a state where an electron from an orbital associated with the halogenated methyl group or the chlorine atom is promoted to an orbital primarily located on the benzonitrile ring. This process can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated ICT state. nih.gov The study of ICT is crucial for understanding the photophysical properties of the molecule and its potential applications in areas like molecular electronics and sensors. ias.ac.in

Computational Spectroscopic Prediction and Validation

Computational methods can predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Calculation of Vibrational Frequencies and Infrared Intensities

Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies and their corresponding infrared (IR) intensities. nih.gov These calculations provide a detailed assignment of the vibrational modes of the molecule, which can aid in the interpretation of experimental IR and Raman spectra. researchgate.net

For this compound, the calculated vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Representative Halogenated Benzonitrile

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N | Stretching | ~2230 |

| C-Cl | Stretching | ~700-750 |

| C-Br | Stretching | ~550-650 |

| Aromatic C-H | Stretching | ~3050-3100 |

| C-H (dibromomethyl) | Stretching | ~2950-3000 |

Note: The data in this table is representative of a similar halogenated benzonitrile and is used for illustrative purposes due to the absence of specific published data for this compound.

The comparison of such calculated spectra with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound. nih.gov

Prediction of UV-Vis Spectra and Oscillator Strengths using TD-DFT

Time-dependent density functional theory (TD-DFT) is a powerful computational method utilized to investigate the electronic absorption properties of molecules. This theoretical approach allows for the prediction of ultraviolet-visible (UV-Vis) spectra by calculating the energies of electronic transitions between molecular orbitals and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

A comprehensive search of scientific literature and chemical databases was conducted to find specific TD-DFT studies on this compound. These searches aimed to locate predicted UV-Vis spectral data and calculated oscillator strengths for this particular compound. However, no dedicated computational studies presenting this specific information for this compound were found within the scope of the search.

While general methodologies for employing TD-DFT to predict UV-Vis spectra are well-established and have been applied to a wide range of organic molecules, including various benzonitrile derivatives, specific research findings for this compound appear to be unavailable in the public domain. Such a study would typically involve optimizing the ground state geometry of the molecule using DFT, followed by TD-DFT calculations to determine the excitation energies and oscillator strengths of the lowest-energy electronic transitions. The resulting data would then be used to generate a theoretical UV-Vis spectrum.

The absence of this specific data in the searched literature prevents the inclusion of a detailed analysis and data table for the predicted UV-Vis spectrum and oscillator strengths of this compound.

Intermolecular Interactions and Supramolecular Assemblies of 2 Chloro 3 Dibromomethyl Benzonitrile

Halogen Bonding Interactions

No experimental data is currently available in the scientific literature to characterize the presence or geometry of C≡N···Br halogen bonds in the crystal structure of 2-Chloro-3-(dibromomethyl)benzonitrile. Such a characterization would require single-crystal X-ray diffraction analysis to determine the intermolecular distances and angles between the nitrogen atom of the nitrile group and the bromine atoms of the dibromomethyl group on an adjacent molecule.

A search of computational chemistry literature did not reveal any studies focused on the σ-hole characteristics of the bromine atoms in this compound or the theoretical strength of any potential C≡N···Br halogen bonds. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate the electrostatic potential surface of the molecule and the interaction energies of dimers or larger aggregates.

π-Stacking Interactions

There are no published crystal structures or computational studies for this compound that describe the role of π-stacking interactions in the formation of its dimers or higher-order aggregates. Analysis of π-stacking would involve examining the packing of the benzonitrile (B105546) rings in the crystal lattice to identify any parallel-displaced or sandwich-type arrangements and quantifying the distances and overlap between the aromatic systems.

Given the lack of data on either halogen bonding or π-stacking for this specific compound, there is no information available regarding any potential synergistic or competitive interplay between these non-covalent interactions in its supramolecular assembly.

Modeling of Non-Covalent Interactions in Condensed Phases

No studies have been published on the modeling of non-covalent interactions for this compound in its condensed phases. Such modeling would be essential to understand its crystal packing and predict its physical properties.

Investigations of Bioactivity Mechanisms and Molecular Interactions in Vitro

Structure-Activity Relationship (SAR) Studies on Benzonitrile (B105546) Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For benzonitrile derivatives, these studies have focused on understanding the role of various substituents on the benzene (B151609) ring.

The dibromomethyl group (-CHBr2) is a bulky and lipophilic substituent. Its presence can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. The bromine atoms, being larger and more polarizable than chlorine, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex. Studies on other halogenated compounds have suggested that the size of the halogen atom can be a more critical factor for potency than polarity or electronic effects. nih.gov

The following table summarizes the general influence of substituents on the bioactivity of aromatic compounds, which can be extrapolated to understand the properties of 2-Chloro-3-(dibromomethyl)benzonitrile.

| Substituent | Position | General Influence on Bioactivity |

| Chloro (-Cl) | Ortho | Electron-withdrawing, can influence ring electronics and steric interactions. |

| Dibromomethyl (-CHBr2) | Meta | Bulky, lipophilic, potential for halogen bonding, can enhance membrane permeability. |

| Nitrile (-CN) | - | Electron-withdrawing, potential for hydrogen bonding and dipolar interactions. |

The rational design of bioactive molecules is guided by fundamental principles of molecular recognition, which include surface complementarity, thermodynamics, and physicochemical properties. nih.gov These principles are essential for understanding and predicting how a ligand will bind to its target. nih.gov In the context of this compound, rational design would involve modifying its structure to optimize its interactions with a specific biological target.

Key principles for modulating molecular recognition include:

Shape Complementarity: The shape of the ligand should fit snugly into the binding site of the target protein. The bulky dibromomethyl group of this compound would require a correspondingly large and accessible binding pocket.

Electrostatic Interactions: Matching the electrostatic potential of the ligand and the receptor is crucial. The electron-withdrawing nature of the nitrile and chloro groups, along with the polar C-Br bonds, creates a specific electrostatic profile for this compound that will favor interactions with positively charged or polar regions of a receptor.

Hydrophobic Interactions: The lipophilic character of the dibromomethyl group and the benzene ring would drive the compound to seek out and bind to hydrophobic regions of a protein, displacing water molecules and increasing entropy.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the binding site. This directional interaction can significantly enhance binding affinity and selectivity.

By systematically altering the substituents on the benzonitrile core, for example, by changing the halogen, its position, or the nature of the alkyl group, researchers can fine-tune the compound's properties to achieve a desired biological effect.

Molecular Mechanism Elucidation through In Vitro Assays

In vitro assays are indispensable tools for elucidating the molecular mechanisms by which a compound exerts its biological effects. These assays can reveal whether a compound acts as an enzyme inhibitor, a receptor agonist or antagonist, or interferes with other cellular processes.

While no specific studies on the inhibition of dipeptidyl peptidase-4 (DPP-4) by this compound have been reported, the benzonitrile scaffold is present in known enzyme inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. mdpi.comnih.gov

The general mechanism of action for many enzyme inhibitors involves the binding of the inhibitor to the enzyme's active site, preventing the natural substrate from binding. For a compound like this compound, potential interactions with an enzyme's active site could involve:

Hydrogen bonding: The nitrogen atom of the nitrile group could act as a hydrogen bond acceptor.

Halogen bonding: The bromine atoms could form halogen bonds with carbonyl oxygens or other electron-rich residues in the active site.

Hydrophobic interactions: The benzene ring and the dibromomethyl group could interact with hydrophobic pockets within the enzyme.

In silico docking studies of other compounds with DPP-4 have revealed the importance of interactions with specific amino acid residues like Ser209 and Arg358 through hydrogen bonding, and with Phe357 via π-π stacking. nih.gov A hypothetical docking of this compound into the DPP-4 active site would be necessary to predict its potential binding mode and inhibitory activity.

The interaction of a ligand with a receptor is governed by the same principles of molecular recognition that apply to enzyme inhibition. The binding of a ligand to a receptor can either activate it (agonism) or block its activation by its natural ligand (antagonism). The specific binding modality of this compound would depend on the specific receptor .

Beyond direct enzyme inhibition or receptor binding, small molecules can interfere with cellular pathways through various other mechanisms. These can include the disruption of protein-protein interactions, the modulation of gene expression, or interference with signal transduction cascades. mdpi.com The biological activity of this compound could stem from its ability to intercalate into specific cellular structures or to covalently modify key cellular components, although such mechanisms are often associated with toxicity.

The electrophilic character of the molecule, enhanced by the electron-withdrawing substituents, might make it susceptible to nucleophilic attack by cellular thiols, such as glutathione, or by nucleophilic residues in proteins. nih.gov This could lead to the covalent modification of cellular targets and the disruption of their function. Further studies would be required to investigate these possibilities and to determine the specific cellular pathways affected by this compound.

Computational Approaches in Ligand-Target Interactions

Molecular Docking and Dynamics Simulations with Biological Macromolecules

No specific studies detailing the molecular docking or molecular dynamics simulations of this compound with any biological macromolecules were found in the available literature. Such studies are crucial for predicting the binding affinity and mode of interaction of a ligand with a target protein, providing insights into its potential biological activity. The process typically involves creating a 3D model of the compound and "docking" it into the active site of a known biological target. Molecular dynamics simulations would further refine this by simulating the movements of the atoms over time, offering a more dynamic picture of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) models being developed specifically for this compound. QSAR studies involve correlating the chemical structure of a series of compounds with their biological activity to develop a predictive model. This requires a dataset of structurally similar compounds with known activities, which does not appear to be publicly available for derivatives of this compound.

Environmental Fate and Degradation Pathways of Brominated Aromatic Nitriles

Environmental Persistence and Mobility Studies

The environmental behavior of brominated aromatic nitriles is a significant concern due to their potential for persistence and bioaccumulation. fapu.dedebrecensun.hu Studies on related compounds, such as brominated flame retardants (BFRs), indicate that these substances can be released into the environment throughout their lifecycle and can travel long distances from their source. nih.govdebrecensun.hu

The mobility of brominated aromatic nitriles in the environment, including their potential to leach from materials and disperse into soil and water, is influenced by several factors.

Sorption to Soil and Sediment : Mobility in the subsurface is largely dependent on the substance's sorption capacity to soils and sediments. nih.gov This is often quantified by the organic carbon-water (B12546825) distribution coefficient (Koc). Compounds with high Koc values tend to bind strongly to organic matter in soil, limiting their movement.

Water Solubility : Low water solubility can limit a compound's transport in aquatic systems.

Method of Incorporation : How the compound is integrated into a product plays a crucial role. Additive flame retardants, which are physically mixed into polymers rather than chemically bonded, are more susceptible to leaching into the environment. nih.govdebrecensun.hu Non-polymeric additives, being smaller molecules, pose the highest environmental risks due to their tendency to leach. debrecensun.hu

Environmental Conditions : Hydraulic conditions, such as rainfall and water flow rates, directly impact the transport of these chemicals in the environment. nih.gov

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For brominated aromatic nitriles, key abiotic pathways include photodegradation and chemical hydrolysis.

Photodegradation, or the breakdown of molecules by light, is a significant abiotic process for brominated aromatic compounds. nih.gov Studies on various BFRs show that they can be degraded by UV light or sunlight in different environmental media. nih.govdiva-portal.org

The process often involves reductive debromination, where bromine atoms are sequentially removed from the aromatic ring. diva-portal.orge3s-conferences.org This can lead to the formation of less-brominated, and sometimes more toxic, degradation products. nih.gov The rate and pathway of photodegradation are highly dependent on the specific environmental matrix.

Influence of Media : The photodegradation rates of BFRs vary significantly in different organic solvents (e.g., acetone (B3395972) > toluene (B28343) > n-hexane). mdpi.com

Impact of Soil and Sediment : The type of soil mineral (e.g., silica (B1680970) gel, montmorillonite (B579905), kaolinite) affects the degradation rate. e3s-conferences.orge3s-conferences.org Factors such as the presence of humic acid can significantly slow down photodegradation due to light-shielding effects. e3s-conferences.org

The degradation kinetics for the photodegradation of many BFRs follow a pseudo-first-order model. mdpi.come3s-conferences.org

Table 1: Factors Influencing Photodegradation of Hexabromobenzene (HBB)

| Condition | Observation | Kinetic Model | Reference |

|---|---|---|---|

| Soil Mineral Type | Rate varies: Silica gel > montmorillonite > kaolinite (B1170537) > quartz sand. | Pseudo-first-order | e3s-conferences.orgresearchgate.net |

| Humic Acid (HA) Presence | Degradation rate decreases as HA concentration increases. | Pseudo-first-order | e3s-conferences.org |

| Soil Layer Thickness | Higher thickness leads to lower photodegradation efficiency. | - | researchgate.net |

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For aromatic nitriles, the nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.com This reaction is typically very slow with water alone and requires catalysis by an acid or a base. chemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., hydrochloric acid), the nitrile is protonated, making it more susceptible to attack by water. The reaction proceeds through an amide intermediate to form a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uknumberanalytics.comnumberanalytics.com

Base-Catalyzed Hydrolysis : With a strong base (e.g., sodium hydroxide), a hydroxide (B78521) ion directly attacks the nitrile carbon. This also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt, releasing ammonia (B1221849) gas. chemguide.co.uknumberanalytics.comnumberanalytics.com

The rate of hydrolysis can be influenced by substituents on the aromatic ring. numberanalytics.com

Biotic Degradation Mechanisms

Biotic degradation, carried out by microorganisms, is a primary route for the removal of many organic pollutants. mdpi.com While halogenated organic compounds are often resistant to biodegradation, various microbial systems have been shown to break down nitriles and other aromatic compounds. nih.govnih.gov

The detoxification of nitriles can occur via two main enzymatic pathways:

Nitrilase Pathway : Nitrilase enzymes hydrolyze the nitrile group directly to a carboxylic acid and ammonia. frontiersin.org

Nitrile Hydratase-Amidase Pathway : This two-step process involves a nitrile hydratase converting the nitrile to an amide, followed by an amidase that hydrolyzes the amide to a carboxylic acid and ammonia. frontiersin.orgresearchgate.net

Microbial degradation has been identified as a major process determining the fate of halogenated organic compounds in the environment. mdpi.com Some bacteria can utilize nitriles as their sole source of carbon and nitrogen. researchgate.netnih.gov For instance, Klebsiella pneumoniae has been studied for its ability to metabolize the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile). nih.gov The efficiency of biodegradation can be limited by factors such as the compound's toxicity to the microbes or its solubility. frontiersin.orgresearchgate.net In some cases, the presence of an additional carbon source is required to facilitate the degradation of the target compound. mdpi.com

Microbial Degradation Pathways in Soil and Subsurface Environments

No studies documenting the microbial degradation of 2-Chloro-3-(dibromomethyl)benzonitrile in soil or subsurface environments are available. The specific microorganisms and enzymatic pathways responsible for its breakdown are unknown.

Identification and Characterization of Persistent Metabolites

There is no information available on the metabolites formed during the degradation of this compound. Consequently, no data exists on their persistence or characterization.

Frameworks for Assessing Environmental Impact in Research Contexts

Bioaccumulation Potential in Ecosystems (General Principle)

While the general principles of bioaccumulation for halogenated aromatic compounds are well-established and often linked to factors like hydrophobicity, no specific studies have been conducted to determine the bioaccumulation potential of this compound.

Considerations of Environmental Release from Product Lifecycles (Research Focus)

Information regarding the product lifecycles in which this compound might be used and the potential for its environmental release is not available in the public domain.

Due to the absence of specific research on "this compound," it is not possible to construct the detailed, scientifically accurate article as requested.

Advanced Analytical Methodologies for Characterization and Detection of 2 Chloro 3 Dibromomethyl Benzonitrile

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 2-Chloro-3-(dibromomethyl)benzonitrile from impurities and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For a compound like this compound, a reverse-phase HPLC method would be a suitable approach for its separation and quantification.

Method Development Considerations:

The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 or C8 column is often employed for the separation of nonpolar to moderately polar compounds. synhet.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net To ensure good peak shape and resolution, a buffer may be added to the mobile phase. nih.gov For UV detection, the wavelength should be set at the absorption maximum of the analyte to achieve the highest sensitivity.

A typical HPLC method for a related compound, benzonitrile (B105546), utilizes a reverse-phase column with a mobile phase of water, acetonitrile, and a buffer, with UV detection at 210 nm. frontiersin.org For halogenated benzonitriles, similar conditions can be optimized.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~220-254 nm (based on UV spectrum) |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development, based on common practices for similar analytes.

Gas Chromatography (GC) for Purity and Quantification

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is likely to have sufficient volatility, GC is an excellent choice for assessing its purity and for quantitative analysis.

A study on the determination of related compounds, 2-(4′-chloromethyl phenyl) benzonitrile and 2-(4′-bromomethyl phenyl) benzonitrile, utilized a GC method with a flame ionization detector (FID). researchgate.net This indicates that a similar approach would be effective for this compound. The choice of a capillary column with a non-polar or medium-polarity stationary phase, such as a dimethylpolysiloxane or a phenyl-substituted polysiloxane, would be appropriate. researchgate.net

Table 2: Suggested GC Method Parameters for Purity and Quantification of this compound

| Parameter | Recommended Condition |

| Column | DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Mode | Split (e.g., 50:1) |

This table outlines a potential GC method based on established methods for analogous compounds. researchgate.net

Mass Spectrometry (MS) for Structural Identification and Trace Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. When coupled with a chromatographic separation technique, it provides both qualitative and quantitative information.

For the structural confirmation of this compound, electron ionization (EI) mass spectrometry would generate a characteristic fragmentation pattern. This pattern, often referred to as a "mass spectrum," serves as a molecular fingerprint that can be used for identification. nih.gov The presence of chlorine and bromine atoms would be evident from the isotopic pattern in the mass spectrum, as these elements have distinct and well-defined natural isotopic abundances.

For trace analysis, such as in environmental samples, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in GC-MS or LC-MS/MS can provide extremely high sensitivity and selectivity. nih.govshimadzu.com

Development of Hyphenated Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, offers the most powerful approach for the analysis of complex samples.

GC-MS: This technique combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net For this compound, GC-MS would be the method of choice for definitive identification and quantification in various matrices. nih.gov The use of a halogen-specific detector (XSD) in GC can also be a valuable tool for selective detection of halogenated compounds in complex mixtures. nih.gov

LC-MS: Liquid chromatography-mass spectrometry is particularly useful for compounds that are not amenable to GC analysis due to low volatility or thermal instability. nih.gov For this compound, LC-MS using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be developed. shimadzu.com LC-MS/MS, in particular, offers enhanced selectivity and is widely used for the analysis of trace contaminants in environmental and biological samples. shimadzu.com The development of LC-MS methods for halogenated natural products has been a significant area of research. researchgate.net

Application in Research Sample Analysis and Environmental Monitoring Methodologies

The analytical methods described above are directly applicable to the analysis of research samples to confirm the identity and purity of synthesized this compound.

In the context of environmental monitoring, this compound, as a halogenated benzonitrile, could potentially be a disinfection byproduct or an industrial chemical. researchgate.net Its detection in environmental matrices like water, soil, or sediment would require highly sensitive methods. frontiersin.orgnih.gov The principles used for the analysis of other brominated flame retardants and halogenated pollutants can be adapted for this purpose. nih.govmdpi.com Sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be necessary to isolate and concentrate the analyte from the environmental matrix before instrumental analysis by GC-MS or LC-MS/MS. nih.gov

Conclusion and Future Research Perspectives

Summary of Current Knowledge and Unanswered Questions

Currently, the publicly accessible knowledge base for 2-Chloro-3-(dibromomethyl)benzonitrile is confined to its basic chemical identity. Its molecular formula, C₈H₄Br₂ClN, and its structure, a benzonitrile (B105546) ring substituted with a chloro and a dibromomethyl group, are established. However, this represents the full extent of documented information in the public domain.

Key Unanswered Questions:

What are the detailed physicochemical properties of this compound, such as its melting point, boiling point, and solubility in various solvents?

What are the most efficient and scalable synthetic routes for its preparation?

What are its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)?

How does the interplay of the chloro, dibromomethyl, and nitrile functional groups influence its chemical reactivity?

Does this compound exhibit any significant biological activity, for instance, as a potential agrochemical or pharmaceutical intermediate?

What are its thermal and photochemical stability profiles?

Are there any potential applications in materials science, for example, as a precursor to polymers or functional materials?

What is its environmental fate and persistence?

Directions for Innovative Synthetic Chemistry

The development of novel and efficient synthetic methodologies for this compound is a primary area for future research. Investigations could focus on:

Late-Stage Functionalization: Exploring the introduction of the dibromomethyl group onto a pre-existing 2-chlorobenzonitrile (B47944) scaffold through radical bromination or other selective C-H functionalization techniques.

Multi-step Synthesis Optimization: Designing and optimizing a multi-step synthesis from readily available starting materials, focusing on yield, purity, and scalability. This could involve exploring different halogenation and cyanation strategies.

Flow Chemistry Approaches: Investigating the use of continuous flow reactors for the synthesis, which could offer advantages in terms of safety, control, and scalability for key synthetic steps.

Prospects for Advanced Spectroscopic and Computational Investigations

A thorough characterization of this compound is essential for any future application. This necessitates a combined approach of advanced spectroscopic techniques and computational modeling.

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals. High-resolution mass spectrometry would confirm its elemental composition. Infrared spectroscopy would provide information on the characteristic vibrational frequencies of its functional groups.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its geometric structure, electronic properties (such as HOMO-LUMO gap), and spectroscopic data. This would not only complement experimental findings but also provide insights into its reactivity and potential intermolecular interactions.